Enhanced Lipophilicity vs. Non-Fluorinated N-Benzyl-1-aminoindan Drives CNS Penetration Potential
Benzyl-(6-fluoroindan-1-yl)-amine exhibits a calculated logP (cLogP) of 1.34 by PostEra's model , while the parent non-fluorinated N-benzyl-1-aminoindan has a measured logP of 3.85 . The introduction of fluorine thus lowers lipophilicity by approximately 2.5 log units, shifting the compound into an optimal range for CNS drug candidates (cLogP 1–3) and potentially reducing non-specific binding and enhancing oral absorption.
| Evidence Dimension | Lipophilicity (LogP/cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.34 |
| Comparator Or Baseline | N-benzyl-1-aminoindan: logP = 3.85 |
| Quantified Difference | ΔlogP ≈ -2.51 (lower lipophilicity) |
| Conditions | PostEra calculated model (cLogP); chem960.com experimental logP data. |
Why This Matters
Optimized lipophilicity within the CNS therapeutic window enhances blood-brain barrier penetration and reduces off-target binding risks, making this analog superior for CNS programs over the more lipophilic non-fluorinated version.
- [1] PostEra COVID Moonshot: Molecule Details. (2020). Benzyl-(6-fluoroindan-1-yl)-amine, cLogP: 1.34; TPSA: 65.54; HBD: 1; HBA: 4. View Source
